molecular formula C12H10BrNO4S B5151264 N-[(4-bromo-1-naphthyl)sulfonyl]glycine

N-[(4-bromo-1-naphthyl)sulfonyl]glycine

Cat. No.: B5151264
M. Wt: 344.18 g/mol
InChI Key: JLDCMFXGZPSNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromo-1-naphthyl)sulfonyl]glycine is a sulfonamide derivative of glycine, characterized by a 4-bromo-substituted naphthalene ring linked via a sulfonyl group to the glycine backbone. The bromine atom at the 4-position of the naphthyl group introduces steric bulk and electron-withdrawing effects, influencing its physicochemical properties and biological interactions.

Its naphthyl moiety may enhance binding affinity to hydrophobic pockets in proteins, while the sulfonyl-glycine group could modulate solubility and metabolic stability.

Properties

IUPAC Name

2-[(4-bromonaphthalen-1-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S/c13-10-5-6-11(9-4-2-1-3-8(9)10)19(17,18)14-7-12(15)16/h1-6,14H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDCMFXGZPSNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[(4-bromo-1-naphthyl)sulfonyl]glycine with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL) Biological Activity/Applications
This compound (Target) 4-Bromo-1-naphthyl C₁₁H₁₀BrNO₄S 356.17 ~3.2 Low (≤0.1) Hypothetical enzyme inhibition
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine 4-Cl-3-CF₃-phenyl C₉H₇ClF₃NO₄S 341.67 ~2.8 Moderate (~1.5) Signaling pathway modulation
N-[(4-Methoxyphenyl)sulfonyl]-N-(4-{[(4-methoxyphenyl)sulfonyl]amino}naphthyl)glycine Dual 4-methoxyphenyl, naphthyl C₂₆H₂₄N₂O₈S₂ 580.61 ~4.1 Low (≤0.05) Ligand-protein interactions (PDB entries)
Sivelestat Sodium (N-[2-[[[4-(2,2-Dimethyl-1-oxopropoxy)phenyl]sulfonyl]amino]benzoyl]-(S)-glycine monosodium salt) 4-(2,2-Dimethylpropanoyloxy)phenyl C₂₃H₂₄N₂O₈S·Na 533.50 ~1.5 High (>10) Neutrophil elastase inhibition (therapeutic use)
N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine Heptadecafluorooctyl C₁₂H₁₂F₁₇NO₄S 675.26 ~6.5 Insoluble Environmental persistence (PFAS-related)

*logP values estimated using fragment-based methods.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine and trifluoromethyl groups in the target compound and ’s analog increase acidity (pKa ~2–3 for the carboxylic group), enhancing solubility in polar solvents compared to perfluorinated derivatives .
  • Fluorinated Chains : Perfluorinated derivatives (e.g., ) exhibit extreme hydrophobicity (logP >6), contributing to environmental persistence and bioaccumulation concerns .

Q & A

What are the typical synthetic routes for N-[(4-bromo-1-naphthyl)sulfonyl]glycine, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis of sulfonylated glycine derivatives like this compound generally involves a two-step process:

Sulfonylation: React glycine with 4-bromo-1-naphthalenesulfonyl chloride under basic conditions (e.g., NaOH or NaHCO₃) to form the sulfonamide bond.

Purification: Use recrystallization or column chromatography to isolate the product.

Optimization Tips:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Temperature Control: Maintain 0–25°C during sulfonylation to minimize side reactions .
  • Stoichiometry: A 1:1.2 molar ratio of glycine to sulfonyl chloride improves yield .

How can researchers characterize the molecular structure of this compound to confirm its purity and configuration?

Level: Basic
Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., bromonaphthyl protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous cobalt complexes .

Purity Assessment:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .

What methodologies are employed to investigate the biochemical interactions of this compound with potential therapeutic targets?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays:
    • Incubate the compound with target enzymes (e.g., proteases or kinases) and measure activity via fluorogenic substrates .
  • X-ray Crystallography: Co-crystallize the compound with proteins (e.g., SARS-CoV-2 main protease) to map binding interactions .
  • Fluorescence Spectroscopy: Utilize anthracene-based analogs (e.g., N-(Anthracene-2-sulfonyl)glycine) as probes to monitor real-time interactions .

Data Interpretation:

  • Docking Simulations: Use AutoDock Vina to predict binding modes, leveraging crystallographic data from related sulfonamide complexes .

How should researchers address discrepancies in reported bioactivity data for sulfonylated glycine derivatives like this compound?

Level: Advanced
Methodological Answer:
Common sources of contradiction and solutions:

  • Purity Variability:
    • Reanalyze batches via HPLC and NMR; impurities >2% can skew bioactivity .
  • Assay Conditions:
    • Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .
  • Solubility Limits:
    • Use DMSO stocks (<1% v/v) to avoid precipitation in aqueous media .

Case Study:

  • Inconsistent antimicrobial activity may stem from differential membrane permeability; validate via logP calculations (e.g., ClogP = 2.8 ± 0.3) .

What strategies are recommended for modifying the sulfonylglycine scaffold to enhance its pharmacokinetic properties?

Level: Advanced
Methodological Answer:
Derivatization Approaches:

  • Esterification: Replace the carboxylic acid with methyl esters to improve lipophilicity (e.g., methyl glycinate analogs) .
  • Halogen Substitution: Introduce electron-withdrawing groups (e.g., bromine) to stabilize sulfonamide bonds against hydrolysis .
  • Heterocyclic Fusion: Attach piperazine or chromenone moieties to enhance target selectivity .

Pharmacokinetic Profiling:

  • Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (%) .

How can computational chemistry methods aid in predicting the reactivity and binding affinity of this compound?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers to model membrane permeability .
  • QSAR Modeling: Corrogate substituent effects (e.g., bromine vs. fluorine) with bioactivity using Hammett σ constants .

Validation:

  • Compare docking scores (e.g., Glide SP) with experimental IC₅₀ values for kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.